
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClFN3O4S2 and its molecular weight is 510. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity of Novel Sulfonamide Derivatives
A study explored the synthesis of sulfonamide derivatives for potential anticancer activity. The compounds were screened against breast and colon cancer cell lines, highlighting the potential of these molecules in cancer research. Notably, one compound showed potent activity against breast cancer cells, suggesting the relevance of sulfonamide derivatives in developing anticancer agents (Ghorab et al., 2015).
Structural Insights from Crystal Studies
Another research effort focused on the crystal structure of a complex containing a sulfonamide derivative, providing insights into molecular interactions and potential applications in designing antibacterial agents. The study detailed the coordination of the compound with metal centers, contributing to the understanding of its chemical behavior and interactions (Obaleye et al., 2008).
Heterocyclic Synthesis Involving Sulfonamide Compounds
Research on the synthesis of thienopyridines and other fused derivatives from acetoacetanilides, including sulfonamide groups, was conducted to explore their potential applications in medicinal chemistry and material science. This study demonstrates the versatility of sulfonamide compounds in synthesizing heterocyclic compounds (Harb et al., 2006).
Quantum Chemical Analysis of Anti-COVID-19 Molecule
A novel study provided a quantum chemical analysis of a sulfonamide-based molecule with potential anti-COVID-19 applications. The research detailed molecular structure, interactions, and potential for drug development, showcasing the compound's relevance in contemporary medical research (Mary et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(3-chloro-4-fluorophenyl)acetamide with 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a suitable coupling agent. The reaction is expected to yield the desired product, 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide.", "Starting Materials": [ "2-amino-N-(3-chloro-4-fluorophenyl)acetamide", "5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-amino-N-(3-chloro-4-fluorophenyl)acetamide and 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir the mixture at room temperature for a suitable time.", "Step 3: Isolate the product by filtration or any other suitable method.", "Step 4: Purify the product by recrystallization or any other suitable method." ] } | |
CAS-Nummer |
893789-73-6 |
Molekularformel |
C22H21ClFN3O4S2 |
Molekulargewicht |
510 |
IUPAC-Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21ClFN3O4S2/c1-22(2,3)13-4-7-15(8-5-13)33(30,31)18-11-25-21(27-20(18)29)32-12-19(28)26-14-6-9-17(24)16(23)10-14/h4-11H,12H2,1-3H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
MYNHZIBSIZNSMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2484844.png)
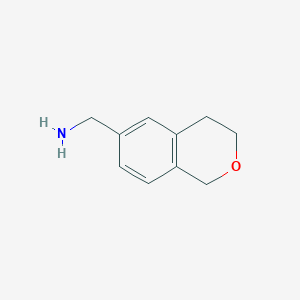
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2484848.png)

![N-(3-chloro-4-fluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2484851.png)

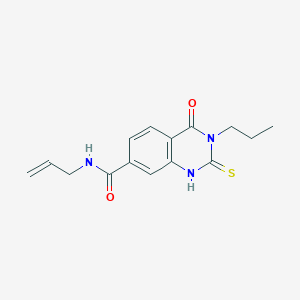
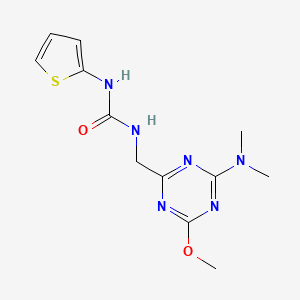
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)
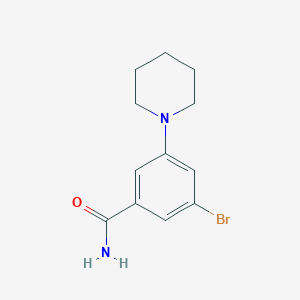
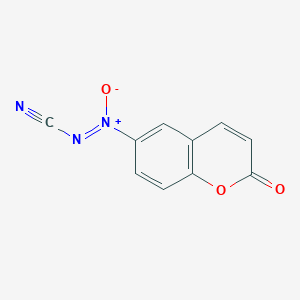
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2484865.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)
